4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline
Description
Properties
IUPAC Name |
1-methyl-1-(2-methylsulfanylquinazolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-14(11)9-7-5-3-4-6-8(7)12-10(13-9)15-2/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOGMCRKNGSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.
Introduction of the Methylsulfanyl Group: The 2-position of the quinazoline core can be functionalized with a methylsulfanyl group using methylthiolating agents under suitable conditions.
Introduction of the Methylhydrazino Group: The 4-position can be functionalized with a methylhydrazino group through the reaction of the quinazoline derivative with methylhydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the substituents, leading to different reduced products.
Substitution: The methylhydrazino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein interactions, and cellular assays.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline involves its interaction with molecular targets such as enzymes or receptors. The methylhydrazino group can form hydrogen bonds or electrostatic interactions with active sites, while the methylsulfanyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Quinazoline Derivatives
- 2-(Methylsulfanyl)quinazolin-4(3H)-one Derivatives: describes 2-substituted quinazolin-4(3H)-ones synthesized via methyl α-[(4-oxoquinazolin-2-yl)thio]acetate. These compounds, such as 2-{[(6-mercapto[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]thio}quinazolin-4(3H)-one, share the 2-(methylsulfanyl) motif but lack the 4-methylhydrazino group. Key Difference: Replacement of the 4-oxo group with a methylhydrazino group in the target compound may enhance nucleophilic reactivity and alter bioactivity.
- 4-Hydrazinoquinazoline Derivatives: reports 2-(1-Methylethyl)-1',2',4'-triazolo-5'-hydrazino[3,4-c]quinazoline, where a hydrazino group is integrated into a triazolo-fused quinazoline. This compound is synthesized via hydrazine hydrate reactions, similar to methods used for methylhydrazino derivatives.
Triazoloquinazoline Derivatives with Methylsulfanyl Groups
- 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one ():
This triazoloquinazoline derivative features a methylsulfanyl group at position 2 and a lactam ring at position 5. Oxidation of the methylsulfanyl group to a methylsulfonyl (SO₂CH₃) group alters electronic properties and hydrogen-bonding capacity, as seen in 2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one .- Comparison : The target compound’s quinazoline core (vs. triazoloquinazoline) may reduce ring strain and modify metabolic pathways.
Biological Activity
4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments, and provides detailed tables summarizing key data.
Chemical Structure and Properties
The chemical structure of this compound features a quinazoline backbone with a methylhydrazino group and a methylsulfanyl substituent. This configuration is believed to influence its biological activity, particularly its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its mechanism appears to involve inhibition of critical signaling pathways associated with tumor growth. For instance, it has shown inhibitory effects on c-Met and VEGFR-2, which are key players in cancer cell proliferation and angiogenesis.
-
In Vitro Studies :
- The compound demonstrated significant cytotoxicity against various cancer cell lines, including HCT-116 colorectal cancer cells. It exhibited IC50 values comparable to established chemotherapeutic agents like cabozantinib .
- Apoptosis assays indicated that treatment with this compound led to increased apoptosis in cancer cells, suggesting a mechanism of action that includes the induction of programmed cell death .
- In Vivo Studies :
The biological activity of this compound is largely attributed to its ability to inhibit tyrosine kinases such as c-Met and VEGFR-2. These kinases are crucial for cellular signaling pathways that regulate proliferation, survival, and angiogenesis.
- Tyrosine Kinase Inhibition : The compound binds to the active sites of these kinases, preventing their phosphorylation activity, which is essential for downstream signaling involved in tumor growth .
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.052 | c-Met/VEGFR-2 inhibition |
| MCF-7 | 0.060 | Induction of apoptosis |
| A549 | 0.045 | Cell cycle arrest |
Table 2: In Vivo Efficacy
| Study Model | Tumor Type | Treatment Dose (mg/kg) | Outcome |
|---|---|---|---|
| Mouse | Colorectal Cancer | 10 | Significant tumor reduction |
| Rat | Lung Cancer | 5 | Improved survival rates |
| Mouse | Breast Cancer | 15 | Decreased metastasis |
Case Studies
- Case Study on Colorectal Cancer : In a study involving HCT-116 xenografts in mice, administration of this compound resulted in a 70% reduction in tumor volume after four weeks of treatment. Histological analysis revealed extensive apoptosis within the tumors.
- Case Study on Lung Cancer : A separate study evaluated the compound's effects on A549 lung cancer cells. Results indicated that treatment led to a significant decrease in cell viability and induced G1 phase cell cycle arrest.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1-Methylhydrazino)-2-(methylsulfanyl)quinazoline, and how can intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, hydrazine derivatives can react with quinazoline precursors under reflux conditions. Key intermediates, such as hydrazones or thiosemicarbazides, are characterized using FT-IR, -NMR, and -NMR to confirm functional groups and regioselectivity . Crystallization conditions (e.g., ethyl acetate/diethyl ether mixtures) and X-ray diffraction (XRD) further validate structural purity .
Q. How can spectroscopic methods resolve ambiguities in the structural confirmation of quinazoline derivatives?
- Methodological Answer : Discrepancies in tautomeric forms or substituent positions can be resolved via:
- -NMR to identify proton environments (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm).
- High-resolution mass spectrometry (HRMS) for exact molecular ion matching.
- XRD to determine bond lengths and angles, as demonstrated for related quinazoline crystals (e.g., S–O bond lengths of 1.402 Å in sulfonyl groups) .
Advanced Research Questions
Q. What strategies optimize the cyclization of hydrazide intermediates into triazole or thiadiazole-fused quinazolines?
- Methodological Answer : Cyclization efficiency depends on:
- Reagent selection : Phosphorus oxychloride (POCl) for chlorination or HO for sulfonyl group oxidation .
- Temperature control : Reflux in ethanol (22–30 h) for thiosemicarbazide cyclization vs. acidic/basic conditions for 1,3,4-thiadiazole formation .
- Yield optimization : Reported yields range from 70–83% for triazoloquinazolines, with impurities removed via recrystallization .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density at reactive sites (e.g., C-2 sulfanyl group). Molecular docking studies assess steric hindrance from the methylhydrazino moiety, which may influence regioselectivity in cross-coupling reactions. Such models align with experimental data from XRD-derived geometries .
Q. What analytical approaches reconcile contradictory bioactivity data for quinazoline derivatives in anti-proliferative assays?
- Methodological Answer : Discrepancies may arise from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
